molecular formula C30H32FN5O5S B2933428 3,4,5-triethoxy-N-((5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 389071-37-8

3,4,5-triethoxy-N-((5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No. B2933428
CAS RN: 389071-37-8
M. Wt: 593.67
InChI Key: KCCXNMJIJHBRQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-triethoxy-N-((5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C30H32FN5O5S and its molecular weight is 593.67. The purity is usually 95%.
BenchChem offers high-quality 3,4,5-triethoxy-N-((5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-triethoxy-N-((5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the CXCR7 receptor . The CXCR7 receptor is a chemokine receptor that plays a crucial role in various biological processes, including immune response, cell migration, and cancer metastasis .

Mode of Action

The compound acts as a highly potent agonist for the CXCR7 receptor . It binds to the receptor and induces the recruitment of β-arrestin2 to the CXCR7 . This binding and subsequent recruitment lead to the internalization of the receptor .

Biochemical Pathways

The activation of the CXCR7 receptor by the compound affects various biochemical pathways. The most significant of these is the chemokine signaling pathway , which is involved in immune response and cell migration .

Pharmacokinetics

It is soluble in water at a concentration of5 mg/mL when warmed , suggesting that it may have good bioavailability. The compound’s storage temperature is −20°C , and it should be protected from light .

Result of Action

The activation and internalization of the CXCR7 receptor by the compound can lead to various molecular and cellular effects. These effects can include changes in cell migration patterns and immune response . In the context of cancer, the compound’s action could potentially inhibit tumor growth and metastasis by modulating the activity of the CXCR7 receptor .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the compound’s solubility suggests that it may be more effective in aqueous environments . Additionally, the compound’s stability may be affected by exposure to light, hence the recommendation to protect it from light .

properties

IUPAC Name

3,4,5-triethoxy-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32FN5O5S/c1-4-39-24-16-20(17-25(40-5-2)28(24)41-6-3)29(38)32-18-26-34-35-30(36(26)21-12-8-7-9-13-21)42-19-27(37)33-23-15-11-10-14-22(23)31/h7-17H,4-6,18-19H2,1-3H3,(H,32,38)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCXNMJIJHBRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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